

# 5-Bromo-4-hydroxynicotinaldehyde molecular structure

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## Compound of Interest

Compound Name:	5-Bromo-4-hydroxynicotinaldehyde
Cat. No.:	B2963512

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An In-Depth Technical Guide to **5-Bromo-4-hydroxynicotinaldehyde**: Molecular Structure, Synthesis, and Applications in Drug Discovery

## Executive Summary

**5-Bromo-4-hydroxynicotinaldehyde** is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of three distinct functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a versatile bromine atom—makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and its critical applications in modern synthetic strategies, such as multicomponent reactions, which accelerate the discovery of novel therapeutic agents.

## Core Molecular Structure and Physicochemical Properties

**5-Bromo-4-hydroxynicotinaldehyde**, with the CAS Number 1289109-05-2, is a substituted pyridine derivative.<sup>[1][2]</sup> The core structure consists of a pyridine ring functionalized with a formyl (aldehyde) group at the 3-position, a hydroxyl group at the 4-position, and a bromine

atom at the 5-position. The name "nicotinaldehyde" specifically refers to the 3-formylpyridine scaffold.[3][4][5]

An important structural consideration is the potential for keto-enol tautomerism. The 4-hydroxypyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.



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Caption: Tautomeric forms of the core molecule.

Table 1: Physicochemical Properties of **5-Bromo-4-hydroxynicotinaldehyde**

Property	Value	Source
CAS Number	1289109-05-2	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	[1][6]
Molecular Weight	202.01 g/mol	[1][6]
IUPAC Name	5-bromo-4-hydroxynicotinaldehyde	[1]
InChI Key	KPMMFNJP\$DBZTB-UHFFFAOYSA-N	[1][2]
Physical Form	Solid	[1]
Typical Purity	≥95%	[1][2]
Storage Conditions	Inert atmosphere, room temperature	[1]

## Spectroscopic and Analytical Profile

While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This is crucial for reaction monitoring and final product characterization.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
<sup>1</sup> H NMR	Aldehyde Proton (-CHO)	δ 9.5 - 10.5 ppm	Deshielded proton adjacent to an electron-withdrawing carbonyl group.
Aromatic Protons	δ 7.0 - 8.5 ppm	Two distinct singlets or narrow doublets corresponding to protons at C2 and C6 of the pyridine ring.	
Hydroxyl Proton (-OH)	δ 5.0 - 12.0 ppm (broad)	Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	δ 185 - 200 ppm	Characteristic chemical shift for an aldehyde carbon.
Aromatic Carbons	δ 110 - 160 ppm	Six distinct signals for the carbons of the pyridine ring, with shifts influenced by the attached functional groups.	
IR Spectroscopy	O-H Stretch	3200 - 3600 cm <sup>-1</sup> (broad)	Indicative of the hydroxyl group, broadened by hydrogen bonding.
C=O Stretch (Aldehyde)	1680 - 1710 cm <sup>-1</sup>	Strong absorption characteristic of an aromatic aldehyde.	

C=C & C=N Stretches	1400 - 1600 cm <sup>-1</sup>	Aromatic ring vibrations.	
Mass Spectrometry	Molecular Ion Peak [M] <sup>+</sup>	m/z 201/203	A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br).

## Synthesis and Purification

The synthesis of substituted pyridines can be complex. While several routes to **5-Bromo-4-hydroxynicotinaldehyde** are conceivable, a robust and logical approach involves the selective bromination and subsequent formylation of a suitable pyridine precursor. The following protocol is a representative method based on established organometallic and electrophilic substitution principles.

## Experimental Protocol: A Representative Synthesis

This protocol outlines a two-step synthesis starting from 4-hydroxypyridine. The causality behind this choice is the commercial availability of the starting material and the well-documented regioselectivity of electrophilic substitution on the pyridine ring.

### Step 1: Bromination of 4-Hydroxypyridine

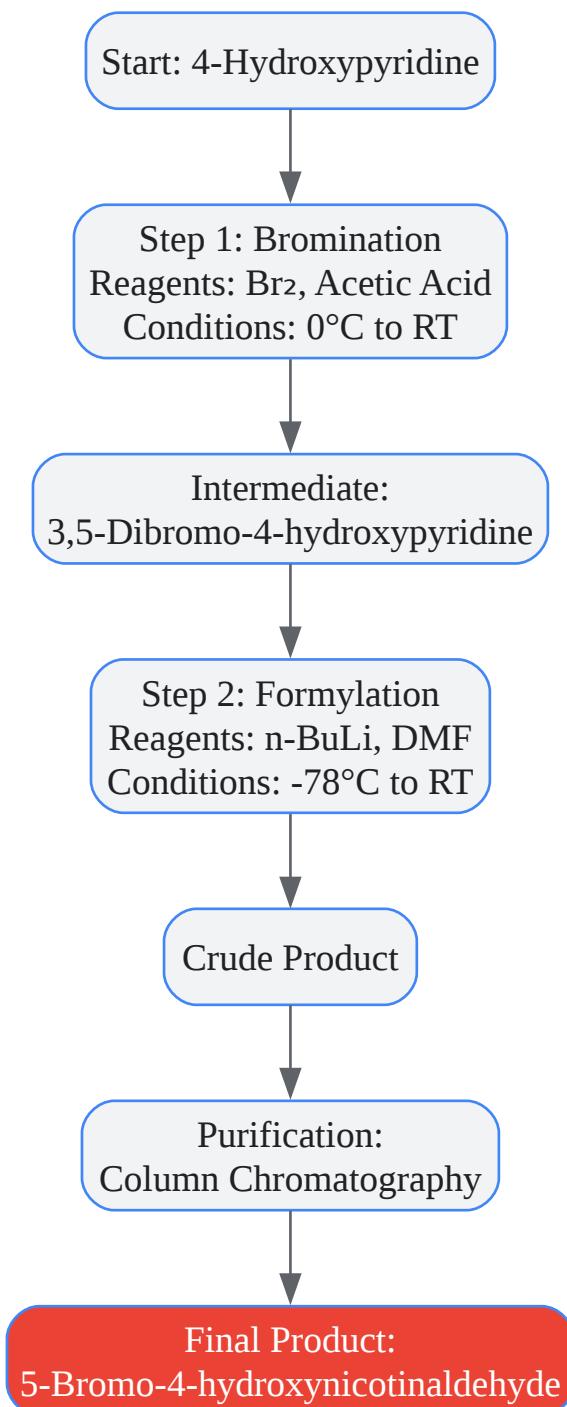
- In a three-neck round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve 4-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

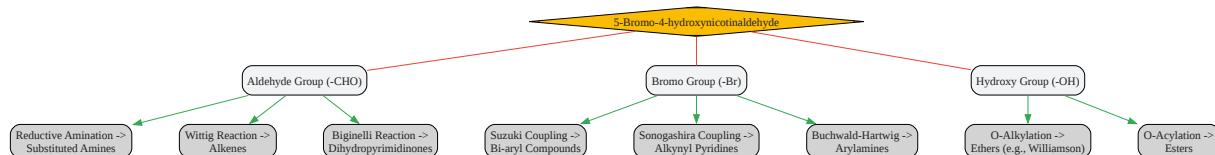
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume excess bromine.
- Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
- The resulting precipitate, 3,5-dibromo-4-hydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

#### Step 2: Regioselective Formylation via Lithiation-Formylation

- Suspend the 3,5-dibromo-4-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The rationale for this step is to perform a selective lithium-halogen exchange at one of the bromine positions. The C3 position is generally more susceptible to this exchange than the C5 position.
- Stir the mixture at -78 °C for 1 hour.
- Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, which serves as the formylating agent.
- Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-Bromo-4-hydroxynicotinaldehyde**. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.





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## References

- 1. 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 [sigmaaldrich.com]
- 2. 5-Bromo-4-hydroxynicotinaldehyde | CymitQuimica [cymitquimica.com]
- 3. nbino.com [nbino.com]
- 4. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
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